molecular formula C5H9ClO2 B14276631 4-Chloro-2,2-dimethyl-1,3-dioxolane CAS No. 183743-62-6

4-Chloro-2,2-dimethyl-1,3-dioxolane

Katalognummer: B14276631
CAS-Nummer: 183743-62-6
Molekulargewicht: 136.58 g/mol
InChI-Schlüssel: CMESWFCVOJECBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

4-Chloro-2,2-dimethyl-1,3-dioxolane can be synthesized through the reaction of 3-chloro-propane-1,2-diol with acetone in the presence of p-toluene sulfonic acid . This reaction forms the ketal structure of the compound. The industrial production methods typically involve similar synthetic routes, ensuring high purity and yield.

Analyse Chemischer Reaktionen

4-Chloro-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Dehydrochlorination: This reaction can produce 2,2-dimethyl-4-methylene-1,3-dioxolane .

    Substitution Reactions: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

    Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, the compound’s structure suggests potential reactivity under appropriate conditions.

Common reagents used in these reactions include bases for dehydrochlorination and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 4-Chloro-2,2-dimethyl-1,3-dioxolane involves its reactivity as a ketal. The compound’s molecular structure allows it to participate in various chemical reactions, particularly those involving the cleavage of the ketal group. The specific molecular targets and pathways depend on the context of its use in chemical synthesis or biological applications.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2,2-dimethyl-1,3-dioxolane can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its chlorine substituent, which imparts distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

183743-62-6

Molekularformel

C5H9ClO2

Molekulargewicht

136.58 g/mol

IUPAC-Name

4-chloro-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C5H9ClO2/c1-5(2)7-3-4(6)8-5/h4H,3H2,1-2H3

InChI-Schlüssel

CMESWFCVOJECBF-UHFFFAOYSA-N

Kanonische SMILES

CC1(OCC(O1)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.